5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine
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Overview
Description
5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The optimized structure of the compound in the gas phase was generated theoretically via density functional theory (DFT) using standard B3LYP functional and 6-311G (d,p) basis-set calculations .Chemical Reactions Analysis
This compound may be used in the preparation of following compounds: Amino-2-chloropyridine via palladium-catalyzed amination. 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride. 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.48 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Spectroscopic and Theoretical Studies
- Spectroscopic Characterization : The compound has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, with a focus on understanding its molecular structure and properties (Vural & Kara, 2017).
- Density Functional Theory (DFT) Analysis : DFT was employed to optimize the geometric structure of the compound, calculating vibrational frequencies and chemical shift values, which aids in understanding its physical and chemical behavior (Vural & Kara, 2017).
Synthesis and Structure
- New Synthetic Routes : Research has been conducted on developing new routes to synthesize derivatives of the compound, providing insights into its chemical reactivity and potential applications in creating novel substances (Kuhn, Al-Sheikh, & Steimann, 2003).
- Crystal Structure Analysis : Studies include the examination of the crystal structure, offering valuable information on the molecular configuration and potential applications in materials science (Zhou et al., 2015).
Catalysis and Chemical Reactions
- Catalysis Studies : The compound has been used in studies related to catalyzed amination, highlighting its role in facilitating chemical reactions and potential use in synthetic chemistry (Ji, Li, & Bunnelle, 2003).
Biomedical Research
- Biological Evaluation : Some studies have evaluated the biological activity of derivatives of this compound, though no marked biological activity was found in certain investigations. This suggests a potential for further exploration in medicinal chemistry (Hemel et al., 1994).
Polymer Science
- Polymer Synthesis : The compound has been utilized in the synthesis of poly(2-alkoxypyridine-3,5-diyl), demonstrating its application in the field of polymer science and materials engineering (Nanashima, Yokoyama, & Yokozawa, 2012).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their ability to act as hydrogen bond donors and acceptors .
Mode of Action
Bromide and fluoride substituents display different reactivities, enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that pyridine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves oxidative addition and transmetalation, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Result of Action
The compound’s ability to participate in selective substitution reactions and suzuki–miyaura coupling suggests it could potentially modify molecular structures and influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine. Factors such as temperature, pH, and the presence of other chemical entities can affect the compound’s reactivity and stability .
Properties
IUPAC Name |
5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF2NO/c8-4-1-5(7(9)12-2-4)13-3-6(10)11/h1-2,6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWNGMKEBDENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCC(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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